molecular formula C6H4N2OS2 B080083 5-(Thiophen-2-yl)-1,3,4-oxadiazole-2-thiol CAS No. 10551-15-2

5-(Thiophen-2-yl)-1,3,4-oxadiazole-2-thiol

Cat. No. B080083
CAS RN: 10551-15-2
M. Wt: 184.2 g/mol
InChI Key: BRVMOBLCZJOKJV-UHFFFAOYSA-N
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Description

5-(Thiophen-2-yl)-1,3,4-oxadiazole-2-thiol is a compound of interest due to its potential applications in various fields, particularly in the development of pharmaceuticals and materials with unique properties.

Synthesis Analysis

  • The synthesis of 5-(Thiophen-2-yl)-1,3,4-oxadiazole-2-thiol derivatives often involves the reaction of appropriate carbonyl chloride with hydrazine hydrate, followed by various condensation reactions with other chemicals such as chloroacetone and aromatic aldehydes (Naganagowda & Petsom, 2011).

Molecular Structure Analysis

  • Detailed structure elucidation of such compounds is typically achieved through various spectroscopic methods, including IR, NMR, and mass spectrometry, confirming the presence of specific functional groups and overall molecular architecture (Gul et al., 2017).

Chemical Reactions and Properties

  • These compounds participate in a range of chemical reactions, forming derivatives with diverse biological activities. The reactivity is often influenced by the presence of the oxadiazole-thiol moiety, which can interact with various electrophiles or nucleophiles (Thippeswamy et al., 2021).

Scientific Research Applications

Anticancer Agents

  • Scientific Field: Medical Chemistry
  • Application Summary: This compound has been used in the synthesis of anticancer agents . The importance of thiophene and thiadiazole rings as scaffolds present in a wide range of therapeutic agents has been well reported and has driven the synthesis of a large number of novel antitumor agents .
  • Methods of Application: A series of new 1,3,4-thiadiazoles were synthesized by heterocyclization of N-(4-nitrophenyl)thiophene-2-carbohydrazonoyl chloride with a variety of hydrazine-carbodithioate derivatives .
  • Results: The results showed that compound 20b has promising activities against HepG-2 and A-549 cell lines (IC50 value of 4.37±0.7 and 8.03±0.5 μM, respectively) and the results of molecular docking supported the biological activity with total binding energy equals -1.6 E (Kcal/mol) .

Antimicrobial Agents

  • Scientific Field: Pharmaceutical Chemistry
  • Application Summary: Thiophene derivatives have been recognized for their antimicrobial activity .
  • Methods of Application: A number of new heterocyclic compounds incorporating thiophene species have been prepared from the titled enaminone via the reaction with different nucleophiles and electrophiles .
  • Results: The results of antimicrobial activity of the prepared compounds revealed that changing the substituents at position-2 of thiophene ring significantly affect their biological activity. The pyridine side chain derivatives in compounds 7a, 7b and 8 showed excellent antimicrobial activity .

Cannabinoid-1 Receptor Antagonists

  • Scientific Field: Pharmaceutical Chemistry
  • Application Summary: This compound has been used in the synthesis of potent and selective cannabinoid-1 (CB1) receptor antagonists .
  • Methods of Application: A series of 5-thiophen-2-yl pyrazole derivatives were synthesized and their chemical descriptors and biological activity were analyzed .
  • Results: The most active compound showed high affinity with the inactive CB1 conformation, mainly governed by van der Waals forces .

Urease Inhibition

  • Scientific Field: Biochemistry
  • Application Summary: Certain derivatives of thiophene have been found to exhibit excellent urease inhibition activity .
  • Methods of Application: A series of new heterocyclic compounds incorporating thiophene species were prepared .
  • Results: Among all the synthesized derivatives, compound 112, N-((5’-methyl-[2,2’-bithiophen]-5-yl)sulfonyl)acetamide, showed excellent urease inhibition activity with an IC50 value 17.1 ± 0.15 µg/ml .

Antifungal Agents

  • Scientific Field: Pharmaceutical Chemistry
  • Application Summary: Certain derivatives of thiophene have been found to exhibit antifungal activity .
  • Methods of Application: A series of new heterocyclic compounds incorporating thiophene species were prepared .
  • Results: Compounds 3-iodo-2-(thiophen-2-yl) benzo[b]thiophene (10) and 3-(trimethylsilylethynyl)-2-(thiophen-2-yl) benzo[b] thiophene (12K) were found to have potentials to be used as antifungal agents .

Inhibitor of CB1

  • Scientific Field: Pharmaceutical Chemistry
  • Application Summary: This compound has been used in the synthesis of potent and selective cannabinoid-1 (CB1) receptor antagonists .
  • Methods of Application: A series of 5-thiophen-2-yl pyrazole derivatives were synthesized and their chemical descriptors and biological activity were analyzed .
  • Results: The most active compound showed high affinity with the inactive CB1 conformation, mainly governed by van der Waals forces .

Future Directions

The future directions for “5-(Thiophen-2-yl)-1,3,4-oxadiazole-2-thiol” could involve further exploration of its potential anticancer activity . Additionally, the modification of natural products and the active substructure splicing method could be used to design and synthesize new derivatives .

properties

IUPAC Name

5-thiophen-2-yl-3H-1,3,4-oxadiazole-2-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4N2OS2/c10-6-8-7-5(9-6)4-2-1-3-11-4/h1-3H,(H,8,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRVMOBLCZJOKJV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=NNC(=S)O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4N2OS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40351720
Record name 5-(Thiophen-2-yl)-1,3,4-oxadiazole-2(3H)-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40351720
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(Thiophen-2-yl)-1,3,4-oxadiazole-2-thiol

CAS RN

10551-15-2
Record name 5-(Thiophen-2-yl)-1,3,4-oxadiazole-2(3H)-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40351720
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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5-(Thiophen-2-yl)-1,3,4-oxadiazole-2-thiol
Reactant of Route 2
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5-(Thiophen-2-yl)-1,3,4-oxadiazole-2-thiol

Citations

For This Compound
5
Citations
AA El-Emam, MA Al-Omar, HA Ghabbour… - … Section E: Structure …, 2012 - scripts.iucr.org
In the title compound, C14H13N3OS2, the thiophene ring is disordered over two orientations by ca 180 about the C—C bond axis linking the ring to the rest of the molecule, with a site-…
Number of citations: 5 scripts.iucr.org
AA El-Emam, MA Al-Omar, ARM Al-Obaid… - … Section E: Structure …, 2013 - scripts.iucr.org
In the title compound, C17H18N4OS2, the 2-thienyl ring is disordered over two co-planar, opposite orientations in a 0.684 (2): 0.316 ratio. The 1,3,4-oxadiazole ring is almost co-planar …
Number of citations: 8 scripts.iucr.org
MA Al-Alshaikh, HA Abuelizz, AA El-Emam… - Acta Crystallographica …, 2016 - scripts.iucr.org
The title compound, C18H20N4O2S2, is a new 1,3,4-oxadiazole and a key pharmacophore of several biologically active agents. It is composed of a methyl(thiophen-2-yl)-1,3,4-…
Number of citations: 2 scripts.iucr.org
A El-Emam, MA Al-Omar, T shyang Chia - Acta Cryst, 2012 - academia.edu
In the title compound, C14H13N3OS2, the thiophene ring is disordered over two orientations by ca 180 about the C—C bond axis linking the ring to the rest of the molecule, with a site-…
Number of citations: 2 www.academia.edu
AE Mohammad, MA Muhammad-Ali… - Acta Poloniae …, 2021 - researchgate.net
DESIGN, SYNTHESIS, AND CHARACTERIZATION OF SOME NOVEL 4-AMINOANTIPYRINE DERIVATIVES AND EVALUATION OF THEIR ACTIVITY AS ANALGESI Page 1 627 Acta …
Number of citations: 2 www.researchgate.net

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